Carmetizide

説明

BenchChem offers high-quality Carmetizide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carmetizide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

42583-55-1 |

|---|---|

分子式 |

C10H12ClN3O6S2 |

分子量 |

369.8 g/mol |

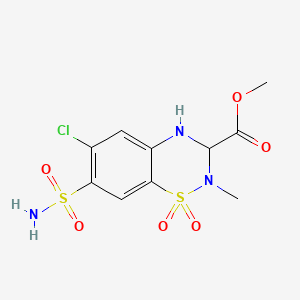

IUPAC名 |

methyl 6-chloro-2-methyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylate |

InChI |

InChI=1S/C10H12ClN3O6S2/c1-14-9(10(15)20-2)13-6-3-5(11)7(21(12,16)17)4-8(6)22(14,18)19/h3-4,9,13H,1-2H3,(H2,12,16,17) |

InChIキー |

PFRBORHNFYMVOA-UHFFFAOYSA-N |

SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)C(=O)OC |

正規SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)C(=O)OC |

製品の起源 |

United States |

生物活性

Carmetizide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of Carmetizide, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Carmetizide

Carmetizide is an N-substituted carbazole derivative, a class known for various pharmacological properties. The compound has been synthesized and studied for its potential applications in treating several diseases, particularly cancer and neurodegenerative disorders.

Carmetizide exhibits its biological activity through multiple mechanisms:

- Antitumor Activity : Research indicates that Carmetizide and its derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to target Pim-kinases, which are overexpressed in various cancers, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

- Neuroprotective Effects : Studies have demonstrated that Carmetizide can promote neurogenesis and protect against neuronal apoptosis. It enhances the survival of newborn neurons in the hippocampus, which is crucial for cognitive functions .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps mitigate oxidative stress—a contributing factor in numerous chronic diseases including cancer and neurodegeneration .

Case Study 1: Anticancer Properties

A study conducted by Akue-Gedu et al. explored the antiproliferative effects of various N-substituted carbazoles, including Carmetizide. The results showed that Carmetizide had an IC50 value in the nanomolar range against several human cancer cell lines, indicating potent anticancer activity. Specifically, it demonstrated effective inhibition against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) with minimal inhibitory concentration (MIC) values ranging from 8-20 µM .

Case Study 2: Neuroprotective Effects

In a separate investigation by Pieper et al., Carmetizide was evaluated for its neurogenic effects in NPAS3 deficit mice. The findings revealed that Carmetizide significantly increased hippocampal neurogenesis and improved cognitive functions in these models, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。